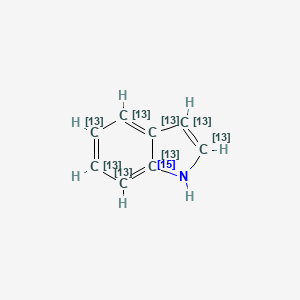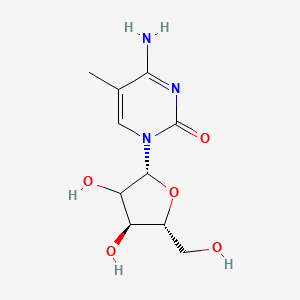
Biotin-YVAD-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-YVAD-CMK is a biologically active peptide that is widely used in scientific research. The compound is composed of biotin, a vitamin that is essential for various metabolic processes, and a tetrapeptide sequence (tyrosine-valine-alanine-aspartic acid) linked to a chloromethyl ketone group. This compound is known for its ability to inhibit caspase-1, an enzyme involved in the inflammatory response and cell death pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-YVAD-CMK involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. Subsequent amino acids (valine, alanine, and aspartic acid) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the biotin moiety is attached to the N-terminus of the peptide. Finally, the chloromethyl ketone group is introduced to the C-terminus of the peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at physiological pH (7.4) and temperature (37°C).
Oxidation and Reduction Reactions: While not common for this compound, any oxidation or reduction reactions would involve standard reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction.
Major Products: The major products formed from the substitution reactions of this compound are covalently modified proteins where the chloromethyl ketone group has reacted with cysteine residues .
Wissenschaftliche Forschungsanwendungen
Biotin-YVAD-CMK has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition, particularly for caspase-1.
Biology: Employed in cell biology to investigate apoptosis and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as neurodegenerative diseases and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting caspase-1 .
Wirkmechanismus
Biotin-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group reacts with the active site cysteine residue of caspase-1, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, thereby reducing inflammation and cell death .
Vergleich Mit ähnlichen Verbindungen
Ac-YVAD-CMK: Another caspase-1 inhibitor with a similar peptide sequence but without the biotin moiety.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-1.
Uniqueness: Biotin-YVAD-CMK is unique due to the presence of the biotin moiety, which allows for easy detection and purification using streptavidin-based methods. This feature makes it particularly useful in biochemical assays and research applications where tracking and isolating the compound is essential .
Eigenschaften
Molekularformel |
C32H45ClN6O9S |
|---|---|
Molekulargewicht |
725.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI-Schlüssel |
LXBABZXEMUEYRV-QUBDBNATSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)



![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)



![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)





